molecular formula C16H24N2O2 B13336722 tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B13336722
M. Wt: 276.37 g/mol
InChI Key: BXRBRLKQFCQTGE-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate: is a synthetic organic compound with the molecular formula C16H24N2O2. It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of biologically active compounds and materials .

Biology: In biological research, this compound is used to study the effects of indene derivatives on biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound’s indene core allows it to bind to various receptors and enzymes, potentially modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl carbamate

Uniqueness: Compared to similar compounds, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate stands out due to its unique indene core structure. This feature provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(6-amino-3,3-dimethyl-1,2-dihydroinden-1-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(4,5)12-7-6-10(17)8-11(12)13/h6-8,13H,9,17H2,1-5H3,(H,18,19)

InChI Key

BXRBRLKQFCQTGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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